4,6-Dibromo-2-methylpyrimidine
Overview
Description
4,6-Dibromo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 4 and 6 positions and a methyl group at the 2 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-methylpyrimidine is reacted with bromine in a solvent system. The reaction conditions, such as temperature and bromine concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines or thiols, and the reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative. The reaction is usually performed in a solvent like toluene or ethanol under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 4,6-diamino-2-methylpyrimidine or 4,6-dithio-2-methylpyrimidine.
Coupling Products: The products are typically biaryl or diaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,6-Dibromo-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. For example, derivatives of this compound have been studied for their ability to inhibit kinases, which are enzymes involved in cell signaling pathways. The bromine atoms and the pyrimidine ring structure play crucial roles in binding to the active sites of target molecules.
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Similar in structure but with chlorine atoms instead of bromine. It exhibits different reactivity and is used in different synthetic applications.
2,4,6-Tribromopyrimidine: Contains an additional bromine atom, leading to different chemical properties and uses.
4,6-Dibromo-2-aminopyrimidine: Similar structure with an amino group at the 2 position, used in the synthesis of pharmaceuticals.
Uniqueness: 4,6-Dibromo-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
4,6-dibromo-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEAKCMWVIKQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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